![molecular formula C19H18N4O2 B2515886 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097929-24-1](/img/structure/B2515886.png)
2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including coupling reactions and palladium-mediated reductions. For instance, a one-pot palladium-mediated synthesis is reported for a precursor to a PET biomarker, which simplifies the operational procedure and is suitable for clinical applications . Similarly, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of the compound would likely involve similar sophisticated organic synthesis techniques.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques like X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) calculations . The geometrical parameters obtained from these studies are in agreement with the experimental data, indicating a reliable prediction of the molecular structure. The stability of these molecules has been analyzed through hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical behavior of similar compounds in solution has been studied, revealing insights into their reactivity. For example, the aqueous solution chemistry of a food-derived carcinogen model compound was investigated, showing different decomposition processes depending on the pH level . This suggests that the compound of interest may also exhibit varied chemical reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of techniques. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was determined, and the compound was found to crystallize in the monoclinic space group with specific unit-cell parameters . Intermolecular hydrogen bonding interactions were observed, which could influence the compound's solubility and stability. The vibrational assignments, NMR chemical shifts, and molecular electrostatic potential were also determined, providing a comprehensive understanding of the compound's properties .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study on coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and antioxidant activity, provides insight into the structural and functional versatility of compounds related to 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide. The coordination with Co(II) and Cu(II) ions led to the formation of complexes exhibiting significant antioxidant activity, demonstrating the potential of these compounds in developing antioxidants (Chkirate et al., 2019).
Flavoring Substance Evaluation
A scientific opinion on a flavoring substance structurally similar to 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide, evaluated for human health implications, underscores the importance of assessing the safety and efficacy of such compounds in food applications. The substance demonstrated no adverse effects, highlighting the compound's potential in flavoring applications (Younes et al., 2018).
Antimicrobial Profile of Schiff Bases
Research on the synthesis and antimicrobial profile of Schiff bases and Thiazolidinone derivatives, derived from compounds related to 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide, presents a pathway to developing new antimicrobial agents. These compounds' antibacterial and antifungal activities indicate their potential in combating microbial resistance (Fuloria et al., 2014).
Chemoselective Acetylation in Drug Synthesis
The application of chemoselective acetylation using immobilized lipase for synthesizing intermediates in antimalarial drugs demonstrates the chemical versatility of compounds structurally related to 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide. This research provides valuable insights into the synthesis processes of pharmacologically active compounds, offering pathways for drug development (Magadum & Yadav, 2018).
Novel Cooling Compound Evaluation
A toxicological evaluation of a novel cooling agent structurally similar to the compound , focusing on its safety for use in food and beverage applications, indicates the potential of these compounds in enhancing consumer product experiences without adverse health effects. The compound's rapid metabolism and lack of mutagenic effects underscore its suitability for various applications (Karanewsky et al., 2015).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-4-2-3-5-17(14)25-13-18(24)23-12-16-19(22-11-10-21-16)15-6-8-20-9-7-15/h2-11H,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBDKGICGAWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide |
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